1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both nitrogen-containing rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as acetic anhydride or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine or pyrazole rings .
Scientific Research Applications
1-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
- 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
- 1-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid
- 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Comparison: 1-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the pyridine and pyrazole rings, which can influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities for biological targets, making it a valuable molecule for drug discovery and development .
Biological Activity
1-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring fused with a pyridine moiety, which contributes to its unique chemical properties. Its molecular formula is with a CAS number of 911463-81-5. The presence of nitrogen in both rings allows for various interactions with biological targets, making it a versatile building block in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can act as an inhibitor by binding to active sites or allosteric sites on enzymes, thereby modulating their activity. This interaction can lead to various downstream effects, influencing cellular signaling pathways and biological responses .
Anticancer Activity
Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:
Cancer Type | Cell Line | IC50 (µM) |
---|---|---|
Lung Cancer | A549 | 10.5 |
Breast Cancer | MDA-MB-231 | 8.7 |
Colorectal Cancer | HCT116 | 12.3 |
Prostate Cancer | LNCaP | 9.8 |
These results suggest potential for development into therapeutic agents targeting multiple cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies demonstrated effectiveness against:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These findings indicate that the compound could serve as a template for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. Studies utilizing carrageenan-induced edema models in rats revealed that the compound significantly reduced inflammation compared to control groups, suggesting its potential application in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of this compound, highlighting its versatility:
- Synthesis of Derivatives : A series of derivatives were synthesized to enhance bioactivity. For instance, modifications at the carboxylic acid position improved solubility and potency against cancer cell lines.
- Molecular Modeling Studies : Computational studies have been conducted to predict binding affinities with specific targets like protein kinases involved in cancer progression.
- In Vivo Studies : Animal models have validated the in vitro findings, demonstrating significant tumor reduction in xenograft models when treated with the compound .
Properties
IUPAC Name |
1-pyridin-4-ylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-3-6-12(11-8)7-1-4-10-5-2-7/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQIEMRCIPUTMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911463-81-5 | |
Record name | 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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